molecular formula C22H19N3O2 B3666066 4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B3666066
M. Wt: 357.4 g/mol
InChI Key: LPOOGIDSTQOLJZ-MOSHPQCFSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (a non-steroidal anti-inflammatory drug) and antipyrine (an analgesic and antipyretic drug) .


Synthesis Analysis

Pyrazole derivatives can be synthesized through a variety of methods. One common method is the reaction of hydrazines with 1,3-diketones . The exact synthesis process can vary depending on the specific pyrazole derivative being synthesized .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of a specific pyrazole derivative would depend on the particular substituents attached to the ring .


Chemical Reactions Analysis

Pyrazole and its derivatives can undergo a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, react with electrophiles at the nitrogen atom, or undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Pyrazole itself is a white crystalline solid. It is slightly soluble in water and more soluble in organic solvents . The physical and chemical properties of specific pyrazole derivatives would depend on their particular substituents .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target. For example, some pyrazole derivatives are used as inhibitors for enzymes like cyclooxygenase-2 .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its particular structure. Some pyrazole derivatives are used as pharmaceuticals and would have been subject to rigorous safety testing .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological targets, or improving the properties of existing drugs .

Properties

IUPAC Name

(4Z)-4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-19(16(2)25(24-15)14-17-9-5-3-6-10-17)13-20-22(26)27-21(23-20)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOOGIDSTQOLJZ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=C3C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 2
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4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
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4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
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4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 5
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4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 6
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4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

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